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Compound of Interest

Compound Name: Fmoc-Arg(Pmc)-OPfp

CAS No.: 136013-81-5

Cat. No.: B613561 Get Quote

Technical Monograph: Fmoc-Arg(Pmc)-OPfp
Safe Handling, Application, and Critical Analysis in
Solid Phase Peptide Synthesis[1]
Executive Summary & Compound Identity
Fmoc-Arg(Pmc)-OPfp is a pre-activated amino acid derivative used in Solid Phase Peptide

Synthesis (SPPS). Unlike free acids (Fmoc-AA-OH) that require in-situ activation (e.g., using

HATU or DIC), this compound features a pentafluorophenyl (OPfp) ester at the C-terminus,

allowing for direct aminolysis.

However, it utilizes the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) side-chain protecting

group, a legacy sulfonyl moiety that has largely been superseded by Pbf due to Pmc's slower

acidolytic cleavage and higher tendency for side reactions (specifically tryptophan alkylation).

Chemical Datasheet

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b613561?utm_src=pdf-interest
https://www.benchchem.com/product/b613561?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

Chemical Name
N-α-Fmoc-N-ω-(2,2,5,7,8-pentamethylchroman-

6-sulfonyl)-L-arginine pentafluorophenyl ester

CAS Number
Not widely listed (Parent Acid: 119831-72-0;

Pbf-OPfp Analog: 200132-16-7)

Molecular Formula C₄₁H₄₃F₅N₄O₇S

Molecular Weight ~828.8 g/mol (Estimate based on components)

Physical State White to off-white crystalline powder

Solubility
Soluble in DMF, DCM, NMP; sparingly soluble in

water.

Storage -20°C, Desiccated. Strictly moisture sensitive.

Hazard Identification (GHS Classification)
Warning: This compound combines the hazards of a sulfonyl-protected amino acid with a

reactive pentafluorophenyl ester.

Signal Word:WARNING
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Hazard Class H-Code Hazard Statement
Mechanism of
Toxicity

Skin Irritation H315 Causes skin irritation.

Hydrolysis releases

Pentafluorophenol, a

corrosive/irritant

agent.

Eye Irritation H319
Causes serious eye

irritation.

Direct contact with

mucous membranes

causes inflammation.

STOT-SE H335
May cause respiratory

irritation.[1][2]

Inhalation of dust

triggers mucosal

irritation.

Sensitization H317
May cause allergic

skin reaction.

Reactive esters can

haptenize proteins,

leading to

sensitization.

Critical Safety Insight: The "Active Ester" Risk
Unlike standard amino acids, Fmoc-Arg(Pmc)-OPfp is an electrophile. Upon contact with skin

moisture or mucous membranes, it hydrolyzes to release Pentafluorophenol (Pfp-OH).

Pfp-OH Hazard: Pfp-OH is significantly more acidic (pKa ~5.5) than phenol and can cause

chemical burns or severe dermatitis.

Protocol: Double-gloving (Nitrile) is mandatory. Change gloves immediately upon any splash.

Handling & Stability Protocols
The primary cause of reagent failure with OPfp esters is hydrolysis due to atmospheric

moisture.

Storage & Reconstitution Workflow
Long-Term Storage: Store at -20°C under inert gas (Argon/Nitrogen).
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Equilibration: Allow the bottle to warm to room temperature (approx. 30-60 mins) before

breaking the seal. Opening a cold bottle causes condensation, which hydrolyzes the ester.

Solvation: Dissolve in anhydrous DMF or NMP.

Note: Avoid DMSO if possible, as it can occasionally cause premature Fmoc removal or

oxidation over long periods.
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Figure 1: Critical decision path for storage to prevent hydrolysis-induced degradation.

Application in SPPS: Mechanism & Optimization
The Coupling Reaction (Aminolysis)
Fmoc-Arg(Pmc)-OPfp reacts directly with the free amine of the peptide chain. No activator

(like HBTU/HATU) is strictly necessary, though HOBt is often added to catalyze the reaction

and suppress racemization.

Reaction Scheme: Resin-NH2 + Fmoc-Arg(Pmc)-OPfp → Resin-NH-Arg(Pmc)-Fmoc + Pfp-

OH

Comparative Analysis: Pmc vs. Pbf
Why is this reagent considered "Legacy"? The Pmc group is less acid-labile than the modern

Pbf group.
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Feature
Pmc
(Pentamethylchroman)

Pbf
(Pentamethyldihydrobenzo
furan)

Cleavage Time (95% TFA) Slow (2–4 Hours) Fast (< 2 Hours)

Tryptophan Alkylation
High Risk (Requires

scavengers)
Low Risk

Atom Economy
Lower (Larger protecting

group)
Higher

Expert Recommendation: Use Fmoc-Arg(Pmc)-OPfp only if:

Following a specific historical protocol.[3]

Pbf derivatives are unavailable.

The peptide sequence lacks Tryptophan (Trp), minimizing the risk of side-chain alkylation by

the cleaved Pmc cation.

Troubleshooting Coupling Efficiency
If the coupling is sluggish (confirmed by Kaiser Test):

Add Catalyst: Add 1.0 equivalent of HOBt or HOAt.

Do NOT add Base: Unlike HATU couplings, adding DIEA to OPfp esters can induce

premature Fmoc deprotection or racemization via the ketene mechanism. Keep the coupling

solution neutral.

Emergency Response Protocols
First Aid

Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses.[1][3][4]

Note: Pfp esters hydrolyze to acidic phenols; immediate irrigation is vital.

Skin Contact: Wash with soap and water.[1][2][3] If redness persists (sign of Pfp-OH burn),

seek medical attention.
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Inhalation: Move to fresh air. If wheezing occurs, administer oxygen (trained personnel only).

Spill Cleanup
Isolate: Evacuate the immediate area.

PPE: Wear nitrile gloves, lab coat, and safety goggles.

Neutralize: Adsorb with inert material (vermiculite).

Disposal: Incineration is preferred. Do not flush down drains; pentafluorophenol is toxic to

aquatic life.

Visualizing the Coupling Pathway
The following diagram illustrates the chemical pathway and the specific side-reaction risks

associated with the Pmc group.
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Figure 2: Reaction pathway showing the coupling mechanism and the downstream risk of Pmc

cation re-attachment during cleavage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. peptide.com [peptide.com]

2. peptide.com [peptide.com]

3. agilent.com [agilent.com]

4. peptide.com [peptide.com]

5. peptide.com [peptide.com]

6. pdf.benchchem.com [pdf.benchchem.com]

7. peptide.com [peptide.com]

8. peptide.com [peptide.com]

To cite this document: BenchChem. [Fmoc-Arg(Pmc)-OPfp MSDS and safety data sheet].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613561#fmoc-arg-pmc-opfp-msds-and-safety-data-
sheet]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.peptide.com/custdocs/1026%20pmc%20vs%20pbf.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2FS0040-4039(00)61647-7
https://pdf.benchchem.com/558/A_Comparative_Guide_to_the_Cleavage_Efficiency_of_Pbf_and_Other_Sulfonyl_Based_Protecting_Groups_in_Peptide_Synthesis.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2FS0040-4039(00)61501-0
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.sigmaaldrich.com%2FUS%2Fen%2Fproduct%2Fmm%2F852134
https://www.peptide.com/product/fmoc-argpmc-oh-119831-72-0/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-sidechain-deprotection/
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2F10.1021%2Fcr800323s
https://www.benchchem.com/product/b613561?utm_src=pdf-custom-synthesis
https://www.peptide.com/custdocs/MSDS%20AFR205%20Fmoc-D-Arg(Pbf).pdf
https://www.peptide.com/custdocs/MSDS%20AFR127%20Fmoc-Arg(Me2)-OH%20asym.pdf
https://www.agilent.com/cs/library/msds/5061-3337_NAEnglish.pdf
https://www.peptide.com/custdocs/MSDS%20AFG191%20Fmoc-Gly-OPfp.pdf
https://www.peptide.com/custdocs/1026%20pmc%20vs%20pbf.pdf
https://pdf.benchchem.com/558/A_Comparative_Guide_to_the_Cleavage_Efficiency_of_Pbf_and_Other_Sulfonyl_Based_Protecting_Groups_in_Peptide_Synthesis.pdf
https://www.peptide.com/product/fmoc-argpmc-oh-119831-72-0/
https://www.peptide.com/resources/solid-phase-peptide-synthesis/amino-acid-sidechain-deprotection/
https://www.benchchem.com/product/b613561#fmoc-arg-pmc-opfp-msds-and-safety-data-sheet
https://www.benchchem.com/product/b613561#fmoc-arg-pmc-opfp-msds-and-safety-data-sheet
https://www.benchchem.com/product/b613561#fmoc-arg-pmc-opfp-msds-and-safety-data-sheet
https://www.benchchem.com/product/b613561#fmoc-arg-pmc-opfp-msds-and-safety-data-sheet
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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